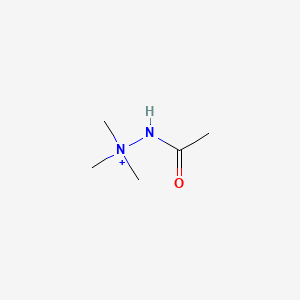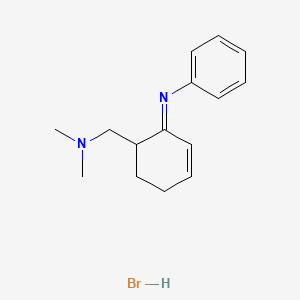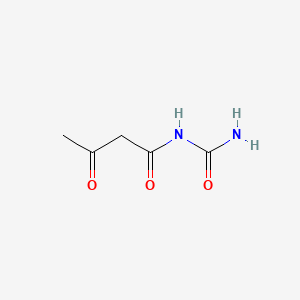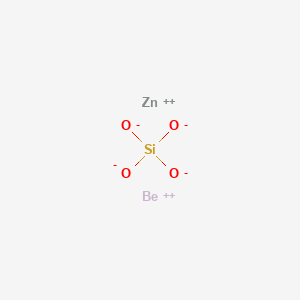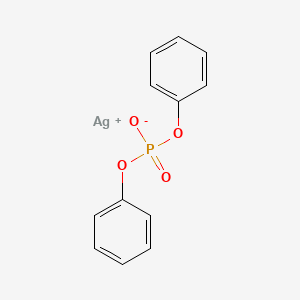
Silver diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver diphenyl phosphate is an organophosphate compound that combines silver ions with diphenyl phosphateThe compound’s molecular formula is C12H10AgO4P, and it has a molecular weight of 357.047 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with silver nitrate. The reaction typically occurs in an aqueous solution, where diphenyl phosphate acts as a ligand, coordinating with the silver ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification through crystallization and drying under inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Silver diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver phosphate and diphenyl phosphate derivatives.
Reduction: Reduction reactions can convert this compound to silver metal and diphenyl phosphate.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Silver phosphate and diphenyl phosphate derivatives.
Reduction: Silver metal and diphenyl phosphate.
Substitution: Various substituted diphenyl phosphate compounds.
Wissenschaftliche Forschungsanwendungen
Silver diphenyl phosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of silver diphenyl phosphate involves the release of silver ions, which interact with cellular components of microorganisms. Silver ions can disrupt the cell membrane, interfere with enzyme function, and cause oxidative stress, leading to cell death. The compound’s phosphate group may also play a role in enhancing its antimicrobial activity by facilitating the release of silver ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl phosphate: An organophosphate diester used as a flame retardant and plasticizer.
Triphenyl phosphate: Another organophosphate compound with similar applications but different chemical properties.
Silver nitrate: A silver compound with strong antimicrobial properties but lacks the phosphate group.
Uniqueness
Silver diphenyl phosphate is unique due to its combination of silver ions and diphenyl phosphate, which provides both antimicrobial properties and chemical versatility. This dual functionality makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Eigenschaften
CAS-Nummer |
22350-95-4 |
|---|---|
Molekularformel |
C12H10AgO4P |
Molekulargewicht |
357.05 g/mol |
IUPAC-Name |
silver;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
LWGRABKSXOHZKA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


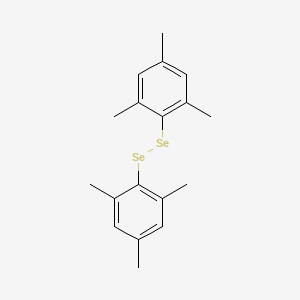
![Glycerol,[2-3h]](/img/structure/B13754889.png)

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
